N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an ethylbenzenesulfonamide group
Preparation Methods
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Thioether Formation: The benzothiazole derivative is then reacted with a halogenated phenol to form the thioether linkage.
Sulfonamide Formation: The final step involves the reaction of the thioether derivative with an ethylbenzenesulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The sulfonamide group can interact with amino acid residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-(1,3-benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole: Evaluated for antidiabetic activity.
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O3S3 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S3/c1-2-14-7-10-16(11-8-14)29(25,26)23-15-9-12-18(24)20(13-15)28-21-22-17-5-3-4-6-19(17)27-21/h3-13,23-24H,2H2,1H3 |
InChI Key |
DSPCZNWSCLGSTA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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